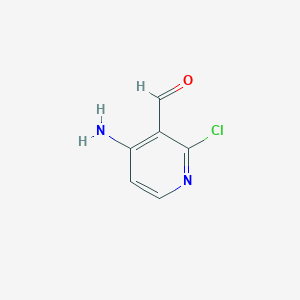

4-Amino-2-chloronicotinaldehyde

Übersicht

Beschreibung

4-Amino-2-chloronicotinaldehyde is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Amino-2-chloronicotinaldehyde (4-ACNA) is an organic compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 156.57 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents

Synthesis

This compound is synthesized through various methods, including:

- Chlorination of Nicotinic Acid : Chlorination followed by amination.

- Reduction of Nitriles : Using appropriate reducing agents to convert intermediates into the desired aldehyde.

Antimicrobial Properties

4-ACNA has demonstrated significant antimicrobial activity against various pathogens. It acts primarily by inhibiting the growth of bacteria and fungi, making it a potential candidate for agricultural applications as a pesticide.

| Pathogen | Activity Level |

|---|---|

| Fusarium spp. | High |

| Alternaria spp. | Moderate |

| Bacillus subtilis | High |

Genotoxicity Studies

Research indicates that 4-ACNA may exhibit genotoxic effects under certain conditions. In vitro studies have shown that it can induce DNA damage in bacterial strains such as Salmonella choleraesuis when metabolic activation is present, suggesting a need for caution in its use.

| Study Reference | Organism | Result |

|---|---|---|

| Brooks et al. (1997) | S. typhimurium | Positive mutagenicity |

| Neuwoehner et al. (2007) | S. choleraesuis | DNA damage observed |

The biological activity of 4-ACNA is attributed to its structural features, particularly the amino and chlorinated groups, which enhance its reactivity with biological targets. It is believed to interfere with cellular processes such as:

- Enzyme Inhibition : 4-ACNA can inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular function.

- DNA Interaction : The compound may form adducts with DNA, causing mutations and potentially leading to carcinogenic effects.

Case Studies

- Agricultural Application : A study evaluated the efficacy of 4-ACNA as a plant growth regulator, demonstrating enhanced growth rates in crops such as apples and grapes when applied at specific concentrations.

- Pharmaceutical Development : Research has explored its potential as a precursor in synthesizing novel drugs targeting bacterial infections, highlighting its versatility in drug development.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Amino-2-chloronicotinaldehyde serves as a precursor in the synthesis of several pharmaceutical agents. Its derivatives have shown potential as antiviral and anticancer drugs. The compound's ability to form covalent bonds with nucleophilic sites on target molecules enhances its utility in drug development.

Agrochemical Production

This compound plays a significant role in the production of agrochemicals, particularly as an intermediate in the synthesis of plant growth regulators. For example, it is involved in the synthesis of N-(2-chloro-4-pyridyl)urea regulators, which promote plant growth and increase yields in various fruit crops such as apples and grapes . Its high biological activity against pathogens makes it a valuable component in pesticide formulations .

Biological Research

In biological studies, this compound is utilized to investigate enzyme inhibitors and other biologically active molecules. Its interactions with specific molecular targets are crucial for understanding its mechanism of action and potential therapeutic applications.

Table 1: Comparison of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Pharmaceutical | Precursor for antiviral and anticancer drugs | Synthesis of biologically active compounds |

| Agrochemical | Intermediate for plant growth regulators and pesticides | N-(2-chloro-4-pyridyl)urea regulators |

| Biological Research | Study of enzyme inhibitors and biologically active molecules | Investigating molecular interactions |

Case Study 1: Agrochemical Efficacy

A study demonstrated that formulations containing this compound significantly increased the yield of apple crops by enhancing tissue growth and bud development. The compound's low toxicity and environmental degradation profile make it an attractive option for sustainable agriculture .

Case Study 2: Pharmaceutical Synthesis

Research highlighted the use of this compound as a key intermediate in synthesizing novel antiviral agents. The compound's reactivity allows for the formation of complex structures that exhibit potent biological activity against viral pathogens.

Eigenschaften

IUPAC Name |

4-amino-2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTVKBHUNQMVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670486 | |

| Record name | 4-Amino-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338452-92-9 | |

| Record name | 4-Amino-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.